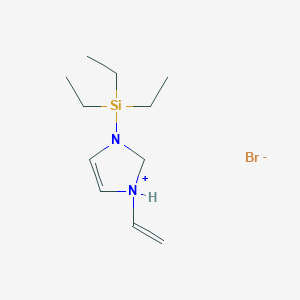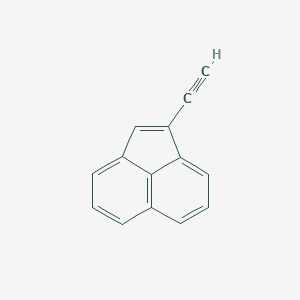
Silane, (3-hexyl-2-thienyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-hexyl-2-thienyl)trimethyl- is an organosilicon compound with the molecular formula C13H24SSi It is a derivative of silane, where the silicon atom is bonded to a 3-hexyl-2-thienyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-hexyl-2-thienyl)trimethyl- typically involves the reaction of 3-hexyl-2-thienyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-hexyl-2-thienyl lithium+trimethylchlorosilane→Silane, (3-hexyl-2-thienyl)trimethyl-+lithium chloride
Industrial Production Methods
Industrial production methods for Silane, (3-hexyl-2-thienyl)trimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-hexyl-2-thienyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce various silane derivatives.
Aplicaciones Científicas De Investigación
Silane, (3-hexyl-2-thienyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Silane, (3-hexyl-2-thienyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: An organosilicon compound with the formula (C2H5)3SiH.
Phenylsilane: An organosilicon compound with the formula C6H5SiH3.
Uniqueness
Silane, (3-hexyl-2-thienyl)trimethyl- is unique due to the presence of the 3-hexyl-2-thienyl group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds that lack this specific substituent.
Propiedades
Número CAS |
164991-12-2 |
|---|---|
Fórmula molecular |
C13H24SSi |
Peso molecular |
240.48 g/mol |
Nombre IUPAC |
(3-hexylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24SSi/c1-5-6-7-8-9-12-10-11-14-13(12)15(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
UEHPVHYUQLNSBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
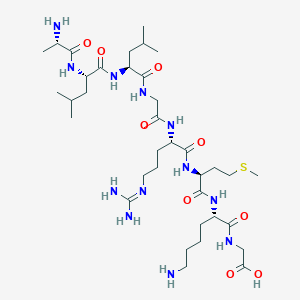
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
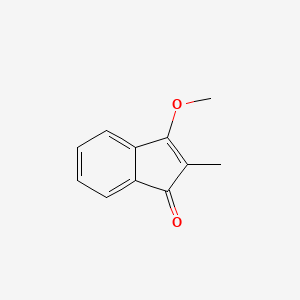
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
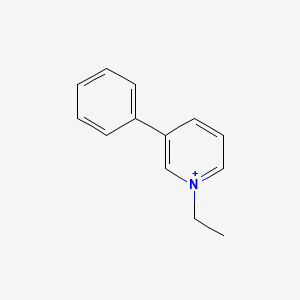

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

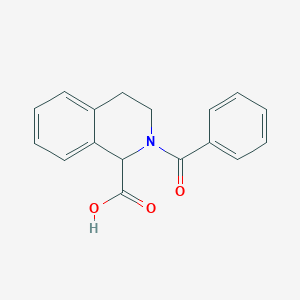
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
